molecular formula C18H28N6O2 B12246891 tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate

tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate

Cat. No.: B12246891
M. Wt: 360.5 g/mol
InChI Key: OESCFKSIIYKXLX-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine ring, potentially reducing double bonds within the ring system.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced pyrazolo[3,4-d]pyrimidine derivatives, and substituted pyrazolo[3,4-d]pyrimidines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H28N6O2

Molecular Weight

360.5 g/mol

IUPAC Name

tert-butyl 4-[[methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H28N6O2/c1-18(2,3)26-17(25)24-8-6-13(7-9-24)11-22(4)15-14-10-21-23(5)16(14)20-12-19-15/h10,12-13H,6-9,11H2,1-5H3

InChI Key

OESCFKSIIYKXLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=NC3=C2C=NN3C

Origin of Product

United States

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